molecular formula C12H6N4OS B11466832 4-Oxo-4-(thiophen-2-yl)butane-1,1,2,2-tetracarbonitrile

4-Oxo-4-(thiophen-2-yl)butane-1,1,2,2-tetracarbonitrile

Cat. No.: B11466832
M. Wt: 254.27 g/mol
InChI Key: UZDCLJSKNGMACE-UHFFFAOYSA-N
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Description

1-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]ETHANE-1,1,2,2-TETRACARBONITRILE is a complex organic compound featuring a thiophene ring, a ketone group, and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]ETHANE-1,1,2,2-TETRACARBONITRILE typically involves the reaction of thiophene derivatives with appropriate nitrile-containing reagents under controlled conditions. One common method includes the use of thiophene-2-carbaldehyde, which reacts with malononitrile in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]ETHANE-1,1,2,2-TETRACARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

1-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]ETHANE-1,1,2,2-TETRACARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-OXO-2-(THIOPHEN-2-YL)ETHYL]ETHANE-1,1,2,2-TETRACARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H6N4OS

Molecular Weight

254.27 g/mol

IUPAC Name

4-oxo-4-thiophen-2-ylbutane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C12H6N4OS/c13-5-9(6-14)12(7-15,8-16)4-10(17)11-2-1-3-18-11/h1-3,9H,4H2

InChI Key

UZDCLJSKNGMACE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CC(C#N)(C#N)C(C#N)C#N

Origin of Product

United States

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